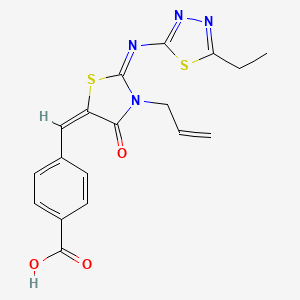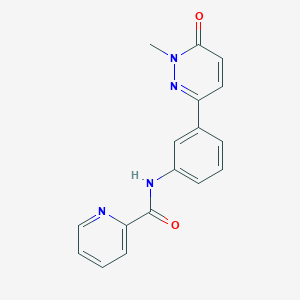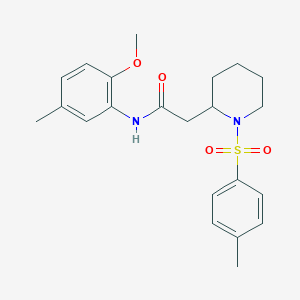
4-((E)-((E)-3-allyl-2-((5-ethyl-1,3,4-thiadiazol-2-yl)imino)-4-oxothiazolidin-5-ylidene)methyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound seems to be a derivative of benzoic acid, which is a simple aromatic carboxylic acid . It also contains a thiadiazole ring, which is a type of heterocyclic compound containing sulfur and nitrogen atoms . The compound also appears to have an imine group (C=N), a common feature in many organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have regions of aromaticity (from the benzoic acid and thiadiazole components) and potentially some degree of polarity due to the presence of the carboxylic acid group .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The carboxylic acid group is typically quite reactive and can undergo a variety of reactions . The thiadiazole ring might also participate in certain reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility might be affected by the polar carboxylic acid group and the aromatic regions .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
The synthesis of related compounds often aims at developing molecules with significant antimicrobial or anticancer properties. For example, compounds featuring the thiadiazole and thiazolidinone scaffolds have been synthesized and evaluated for their biological activities. Dabholkar and Tripathi (2011) explored the antibacterial activity of isochromene and isoquinoline derivatives, revealing the potential of such compounds against various bacterial strains, including gram-negative and gram-positive bacteria (Dabholkar & Tripathi, 2011). Similarly, Mishra et al. (2019) synthesized benzothiazole-imino-benzoic acid ligands and their metal complexes, which showed good antimicrobial activity against human epidemic causing bacterial strains (Mishra et al., 2019).
Photovoltaic and Photocatalytic Applications
The incorporation of thiadiazole and thiazolidinone units into conjugated systems has been investigated for photovoltaic applications. Yang et al. (2016) conducted a systematic study on the influence of electron-acceptors in phenanthrocarbazole dye-sensitized solar cells, highlighting the role of these moieties in improving light-harvesting ability and cell stability (Yang et al., 2016). This suggests potential research applications of the discussed compound in the development of efficient and stable dye-sensitized solar cells.
Anticancer Activity
The search for novel anticancer agents also benefits from the study of thiazolidinone derivatives. Havrylyuk et al. (2010) screened several 4-thiazolidinones with benzothiazole moiety for antitumor activity, identifying compounds with promising activity against various cancer cell lines (Havrylyuk et al., 2010). This underlines the importance of synthesizing and studying compounds like 4-((E)-((E)-3-allyl-2-((5-ethyl-1,3,4-thiadiazol-2-yl)imino)-4-oxothiazolidin-5-ylidene)methyl)benzoic acid for their potential anticancer applications.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-[(E)-[(2E)-2-[(5-ethyl-1,3,4-thiadiazol-2-yl)imino]-4-oxo-3-prop-2-enyl-1,3-thiazolidin-5-ylidene]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S2/c1-3-9-22-15(23)13(10-11-5-7-12(8-6-11)16(24)25)26-18(22)19-17-21-20-14(4-2)27-17/h3,5-8,10H,1,4,9H2,2H3,(H,24,25)/b13-10+,19-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTFJLUEONMVJT-FOYOAPBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)N=C2N(C(=O)C(=CC3=CC=C(C=C3)C(=O)O)S2)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NN=C(S1)/N=C/2\N(C(=O)/C(=C\C3=CC=C(C=C3)C(=O)O)/S2)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(4-Pyridin-2-ylpyrimidin-2-yl)phenyl] 4-iodobenzoate](/img/structure/B2679180.png)




![1-(5-Chloro-2-fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2679192.png)
![3-[(4-Methylphenyl)sulfonyl]-2-quinolinylamine](/img/structure/B2679193.png)
![7-cyclopropyl-6-(((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2679194.png)
![Allyl 2-(allylthio)-5-(3,4-dimethoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2679196.png)
![((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(quinoxalin-6-yl)methanone](/img/structure/B2679197.png)


